molecular formula C23H16F3N5O4S B4302368 N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B4302368
M. Wt: 515.5 g/mol
InChI Key: AEHRDBKSGRKUMZ-UHFFFAOYSA-N
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Description

N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole
  • 5-trifluoromethyl-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole

Uniqueness

N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and trifluoromethyl groups enhances its reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[[2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5O4S/c24-23(25,26)14-7-5-13(6-8-14)21(33)28-17-4-2-1-3-16(17)27-20(32)12-36-22-29-18-10-9-15(31(34)35)11-19(18)30-22/h1-11H,12H2,(H,27,32)(H,28,33)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHRDBKSGRKUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

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